molecular formula C12H10O2 B7902396 3-Methyl-naphthalene-1-carboxylic acid

3-Methyl-naphthalene-1-carboxylic acid

Cat. No.: B7902396
M. Wt: 186.21 g/mol
InChI Key: PZVPNPZJKFDQAV-UHFFFAOYSA-N
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Description

3-Methyl-naphthalene-1-carboxylic acid is an organic compound with the molecular formula C12H10O2 It is a derivative of naphthalene, characterized by a carboxylic acid group at the first position and a methyl group at the third position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-naphthalene-1-carboxylic acid typically involves the Friedel-Crafts acylation of 3-methyl-naphthalene with a suitable acylating agent, followed by hydrolysis. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (CH2Cl2). The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-naphthalene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or aldehydes.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed:

    Oxidation: Formation of 3-methyl-naphthalene-1-carboxylate.

    Reduction: Formation of 3-methyl-naphthalene-1-methanol or 3-methyl-naphthalene-1-aldehyde.

    Substitution: Formation of various halogenated or nitrated derivatives.

Scientific Research Applications

3-Methyl-naphthalene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-naphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Naphthalene-1-carboxylicacid: Lacks the methyl group at the third position, resulting in different chemical properties and reactivity.

    3-Methyl-naphthalene: Lacks the carboxylic acid group, leading to different applications and biological activities.

    1-Methyl-naphthalene-3-carboxylicacid: Similar structure but with different positional isomerism, affecting its chemical behavior.

Uniqueness: 3-Methyl-naphthalene-1-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the naphthalene ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

3-methylnaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-8-6-9-4-2-3-5-10(9)11(7-8)12(13)14/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVPNPZJKFDQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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